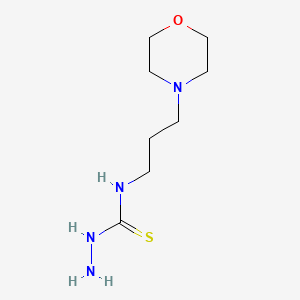

4-(3-Morpholinopropyl)-3-thiosemicarbazide

Descripción

Thematic Contextualization of Thiosemicarbazide (B42300) Derivatives in Medicinal Chemistry

Thiosemicarbazides and their derivatives, known as thiosemicarbazones, represent a class of compounds extensively utilized in medicinal chemistry as potent intermediates for the synthesis of bioactive and pharmaceutical materials. nih.gov These compounds, characterized by the presence of thiourea (B124793) and hydrazine (B178648) functionalities, exhibit a wide spectrum of biological activities. wisdomlib.org

Research has consistently demonstrated their potential across various therapeutic areas. wisdomlib.org Thiosemicarbazide derivatives are recognized for their antibacterial, antifungal, antiviral, antimalarial, and anticancer properties. mdpi.comresearchgate.net Their mechanism of action is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes in pathogenic organisms. Molecular studies suggest that some thiosemicarbazides may act by inhibiting DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA replication. mdpi.com In the context of cancer research, certain derivatives have been shown to induce apoptosis (programmed cell death). mdpi.com The versatility and broad biological activity of the thiosemicarbazide scaffold make it a foundational structure for developing new therapeutic agents. nih.govwisdomlib.org

Significance of the Morpholine (B109124) Moiety in Bioactive Compounds

The morpholine ring is a heterocyclic motif frequently incorporated into the structure of experimental and approved drugs. nih.govsci-hub.se It is considered a "privileged structure" in medicinal chemistry due to its advantageous physicochemical, metabolic, and biological properties, as well as its straightforward synthetic accessibility. nih.govsci-hub.seconsensus.app

The inclusion of a morpholine moiety in a molecule can confer several benefits. e3s-conferences.org It often leads to improved pharmacokinetic profiles, including enhanced metabolic stability and oral absorption. nih.govsci-hub.se For instance, the addition of a morpholine group to Gefitinib, an anticancer agent, was instrumental in prolonging its plasma half-life. sci-hub.se The morpholine ring can also increase a compound's potency and selectivity for its biological target. nih.govconsensus.app Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions contributes to its effectiveness as a pharmacophore. researchgate.net The structural and electronic properties of morpholine have been leveraged to develop compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. e3s-conferences.orgresearchgate.net

Academic Rationale and Research Trajectories for 4-(3-Morpholinopropyl)-3-thiosemicarbazide Investigations

The academic rationale for investigating this compound stems from the strategic combination of the thiosemicarbazide and morpholine moieties. This molecular hybridization aims to create a new chemical entity that potentially synergizes the beneficial properties of both pharmacophores. nih.gov The goal is to develop a molecule with an enhanced or novel biological activity profile compared to its parent components. nih.gov

Initial research identifies this compound as a compound that inhibits protein glycation. biosynth.com Glycation is a non-enzymatic process where sugars like glucose react with proteins, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in various disease states and inflammatory processes. Therefore, the ability of this compound to block AGE formation suggests a potential therapeutic application as an anti-inflammatory agent. biosynth.com

Future research trajectories for this compound are likely to focus on several key areas:

Elucidation of Mechanism: Detailed studies to understand how the compound inhibits protein glycation at a molecular level.

Broadening Biological Screening: Expanding the investigation into other therapeutic areas where thiosemicarbazides and morpholine derivatives have shown promise, such as oncology and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to determine which structural features are critical for its activity, potentially leading to the design of more potent and selective agents.

Table 2: Summary of Biological Activities of Constituent Moieties

| Moiety | Reported Biological Activities |

|---|---|

| Thiosemicarbazide Derivatives | Antibacterial, Antifungal, Antiviral, Anticancer, Antimalarial mdpi.comresearchgate.netmdpi.com |

| Morpholine Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Improved Pharmacokinetics nih.gove3s-conferences.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gefitinib |

| Glucose |

| Thiosemicarbazide |

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-(3-morpholin-4-ylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEOWFKHBKXPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365213 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-48-2 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32813-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoinformatic Analysis of 4 3 Morpholinopropyl 3 Thiosemicarbazide

Established Reaction Pathways for 4-(3-Morpholinopropyl)-3-thiosemicarbazide Synthesis

The most common and established method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine (B178648) hydrate (B1144303) or the reaction of a hydrazide with an isothiocyanate. chemmethod.comirjmets.com In the context of this compound, a highly plausible and established synthetic route commences with 3-morpholinopropylamine.

One primary pathway involves the conversion of 3-morpholinopropylamine to 3-morpholinopropyl isothiocyanate. This intermediate can then be reacted with hydrazine hydrate to yield the final product. An alternative, and often more direct, route is the reaction of 3-morpholinopropylamine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then reacted with hydrazine. google.com

A general representation of the latter, widely applicable method is outlined below:

Reaction Scheme:

Formation of the Dithiocarbamate Salt: 3-Morpholinopropylamine is reacted with carbon disulfide in the presence of a suitable base, such as aqueous ammonia (B1221849) or potassium hydroxide, to form the corresponding dithiocarbamate salt.

Reaction with Hydrazine: The in-situ generated dithiocarbamate salt is then treated with hydrazine hydrate. This nucleophilic substitution reaction, typically performed with gentle heating, results in the formation of this compound. google.com

The reaction can be summarized in the following table:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Morpholinopropylamine, Carbon Disulfide | Aqueous Ammonia or KOH | Ammonium or Potassium 3-morpholinopropyldithiocarbamate |

| 2 | Dithiocarbamate Salt, Hydrazine Hydrate | Heating (e.g., 60°C) | This compound |

This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained for thiosemicarbazide (B42300) derivatives.

Innovative Synthetic Strategies and Process Optimization

While the established pathways are reliable, research into innovative synthetic strategies for thiosemicarbazides aims to improve yields, reduce reaction times, and employ more environmentally benign conditions. For the synthesis of compounds like this compound, several innovative approaches can be considered.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between an isothiocyanate and hydrazine or the cyclization of thiosemicarbazones, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.

One-Pot, Multi-Component Reactions: The development of one-pot, multi-component reactions (MCRs) represents a significant advancement in synthetic efficiency. A potential MCR for this compound could involve the in-situ formation of an isothiocyanate from the corresponding amine, followed by immediate reaction with hydrazine in the same reaction vessel, thus minimizing purification steps and solvent usage. researchgate.net

Process Optimization: Optimization of the established synthetic routes can be achieved by systematically varying key reaction parameters. A Design of Experiments (DoE) approach can be employed to identify the optimal conditions.

| Parameter | Range for Optimization | Potential Impact |

| Solvent | Ethanol, Methanol, Water, DMF | Solubility of reactants, reaction rate |

| Temperature | Room Temperature to Reflux | Reaction kinetics, by-product formation |

| Base | KOH, NaOH, Triethylamine | Efficiency of dithiocarbamate formation |

| Reactant Stoichiometry | Equimolar to slight excess of hydrazine | Maximizing conversion of the amine |

By fine-tuning these parameters, the yield and purity of this compound can be significantly enhanced.

Mechanistic Elucidation of Formation Reactions

The formation of this compound from 3-morpholinopropyl isothiocyanate and hydrazine proceeds through a well-understood nucleophilic addition mechanism.

Reaction Mechanism:

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Proton Transfer: A subsequent intramolecular or solvent-mediated proton transfer occurs, leading to the stable thiosemicarbazide structure.

When starting from the dithiocarbamate salt, the mechanism involves the nucleophilic attack of hydrazine on the thiocarbonyl group, followed by the elimination of a leaving group (e.g., H₂S or a related species, depending on the reaction conditions).

Computational studies, particularly using Density Functional Theory (DFT), can provide deeper insights into the reaction mechanism. rsc.org These studies can model the transition states and intermediates, calculate activation energies, and elucidate the electronic factors that govern the reaction pathway. For instance, DFT calculations can confirm the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the isothiocyanate carbon.

Regioselective and Stereoselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is a key consideration, particularly in the reaction between the substituted amine and the thiocarbonyl source. The structure of the final product is determined by which nitrogen atom of the hydrazine moiety attacks the electrophilic carbon. In the case of reacting an isothiocyanate with hydrazine, the reaction is highly regioselective, with the terminal nitrogen of the hydrazine consistently acting as the nucleophile.

Stereoselectivity becomes a critical factor if chiral starting materials are used. While 3-morpholinopropylamine is achiral, the introduction of stereocenters into the morpholine (B109124) ring or the propyl chain would necessitate stereoselective synthetic methods to obtain enantiomerically pure products. The synthesis of chiral thiosemicarbazide ligands and their metal complexes has been reported, highlighting the feasibility of such approaches. researchgate.net For instance, starting with a chiral amine would lead to a chiral thiosemicarbazide, and the stereochemical integrity would need to be maintained throughout the synthesis.

Computational Chemistry in Synthetic Design and Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool in the design and prediction of synthetic pathways for molecules like this compound. nih.gov

Molecular Property Prediction: DFT calculations can be used to predict various molecular properties of the target compound and its synthetic intermediates. These properties can help in understanding the reactivity and stability of the molecules involved.

| Property | Significance in Synthesis |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting the course of the reaction. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into intramolecular interactions and charge distribution. |

Reaction Pathway Prediction: By modeling the energies of reactants, intermediates, transition states, and products, DFT can be used to predict the most favorable reaction pathway. rsc.org This can help in choosing the most efficient synthetic route and in understanding the formation of any potential by-products. For instance, the relative energies of different conformations of the morpholine ring and the thiosemicarbazide backbone can be calculated to predict the most stable isomer. mdpi.comacs.org

Drug-Likeness and ADMET Prediction: Chemoinformatic tools can be used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. mdpi.com Parameters such as Lipinski's rule of five, topological polar surface area (TPSA), and the number of rotatable bonds can be calculated to assess the potential of the compound as a drug candidate.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within a molecule. For 4-(3-Morpholinopropyl)-3-thiosemicarbazide, both ¹H and ¹³C NMR would provide a detailed map of its structure.

In ¹H NMR, the protons of the morpholine (B109124) ring are expected to appear as distinct signals. The four protons on the carbons adjacent to the oxygen (O-CH₂) would likely resonate at a different chemical shift than the four protons on the carbons adjacent to the nitrogen (N-CH₂). The propyl chain would exhibit three distinct sets of proton signals, each integrating to two protons and showing characteristic splitting patterns due to coupling with adjacent methylene (B1212753) groups. The NH and NH₂ protons of the thiosemicarbazide (B42300) group would appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom. The morpholine ring would show two signals for the two types of methylene carbons. The propyl chain would display three distinct signals. The thiocarbonyl carbon (C=S) of the thiosemicarbazide moiety is a key diagnostic signal, expected to appear significantly downfield.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine O-CH₂ | 3.6 - 3.8 | ~67 |

| Morpholine N-CH₂ | 2.4 - 2.6 | ~54 |

| Propyl N-CH₂ | 3.2 - 3.4 | ~58 |

| Propyl -CH₂- | 1.6 - 1.8 | ~25 |

| Propyl N-CH₂ (thiosemicarbazide) | 2.3 - 2.5 | ~48 |

| NH (thiosemicarbazide) | Variable, broad | N/A |

| NH₂ (thiosemicarbazide) | Variable, broad | N/A |

| C=S (thiocarbonyl) | N/A | >180 |

Note: These are predicted values based on typical ranges for similar functional groups.

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups in the thiosemicarbazide moiety would appear as distinct bands in the region of 3100-3400 cm⁻¹. chemmethod.com The C-H stretching vibrations of the morpholine and propyl groups would be observed between 2800 and 3000 cm⁻¹. A significant band corresponding to the C=S (thiocarbonyl) stretching vibration is expected around 1100-1300 cm⁻¹, which is a hallmark of thiosemicarbazides. jocpr.com The C-O-C stretching of the morpholine ether linkage would also produce a strong band, typically in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=S stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Symmetric vibrations and those of non-polar bonds are generally more Raman active. Therefore, the C-C and C-N backbone vibrations would also be readily observable.

Key Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (NH, NH₂) | 3100 - 3400 | 3100 - 3400 |

| C-H Stretch | 2800 - 3000 | 2800 - 3000 |

| C=S Stretch | 1100 - 1300 | 1100 - 1300 (often strong) |

| C-O-C Stretch | 1050 - 1150 | Weak |

| N-C-S Bending | ~850 | ~850 |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₈N₄OS), the expected molecular weight is approximately 218.13 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation pattern would likely involve characteristic losses. Cleavage of the propyl chain and fragmentation of the morpholine ring are expected pathways. Common fragments would include the morpholinopropyl cation and various fragments from the thiosemicarbazide unit. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, further confirming the molecular formula.

Predicted Key Fragments in Mass Spectrometry

| m/z | Possible Fragment |

| 218 | [M]⁺ |

| 114 | [M - C₄H₈NO]⁺ (loss of morpholine) |

| 100 | [C₅H₁₀NO]⁺ (morpholinomethyl cation) |

| 86 | [C₄H₈NO]⁺ (morpholine ring fragment) |

| 74 | [CH₄N₂S]⁺ (thiosemicarbazide fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the thiosemicarbazide moiety.

Thiocarbonyl (C=S) groups typically exhibit two characteristic absorption bands: a weaker n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. mdpi.com The morpholine and propyl groups are saturated and not expected to contribute significantly to absorption in the standard UV-Vis range. The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted Wavelength Range (nm) |

| n → π* (C=S) | 300 - 350 |

| π → π* (C=S) | 240 - 280 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of related thiosemicarbazide structures reveals common features. The thiosemicarbazide moiety is typically planar or near-planar. The morpholine ring usually adopts a chair conformation. A key feature of the crystal packing would be the extensive network of intermolecular hydrogen bonds formed by the NH and NH₂ groups of the thiosemicarbazide moiety and potentially involving the nitrogen and oxygen atoms of the morpholine ring. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Biological and Pharmacological Investigations of 4 3 Morpholinopropyl 3 Thiosemicarbazide

In Vitro Bioactivity Profiling

Extensive searches of scientific databases have not yielded any specific studies on the in vitro bioactivity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide. While research exists on the broader class of thiosemicarbazides and related thiosemicarbazones, which are known to possess a wide range of biological activities, these findings cannot be directly attributed to the specific compound .

Protein Glycation Inhibition Assays and Mechanistic Insights

There is no available research on the protein glycation inhibition potential of this compound. The process of protein glycation is a significant factor in the development of diabetic complications, and various compounds are studied for their ability to inhibit the formation of advanced glycation end products (AGEs). However, no such investigations have been reported for this compound.

Anti-inflammatory Response Pathways and Molecular Targets

No studies have been published detailing the anti-inflammatory effects of this compound. While some derivatives of N-acyl-substituted thiosemicarbazides have shown anti-inflammatory activity in studies on rats, this data is for a general class of compounds and not the specific molecule requested. Similarly, other related structures like indole-based thiosemicarbazones have been investigated as inhibitors of cyclooxygenase (COX) enzymes, but this is not directly applicable.

Evaluation of Antioxidant Capacity

Specific data on the antioxidant capacity of this compound is not present in the current scientific literature. It is worth noting that a related compound, 3-morpholinopropyl isothiocyanate, has been shown to induce antioxidant response element (ARE)-dependent detoxifying and antioxidant enzymes. Thiosemicarbazone derivatives, in general, have also been evaluated for their antioxidant properties. However, without direct testing, the antioxidant potential of this compound remains unknown.

Cytotoxicity and Cellular Viability Assessments in Relevant Cell Lines

There are no published cytotoxicity or cellular viability studies for this compound against any cell lines. Research into the cytotoxicity of other thiosemicarbazone derivatives and their metal complexes has been conducted, but these findings are specific to the tested compounds and cannot be extrapolated.

In Vivo Efficacy Models and Pharmacodynamic Studies

A thorough search found no evidence of in vivo efficacy or pharmacodynamic studies for this compound. While some thiosemicarbazide (B42300) derivatives have undergone in vivo testing for activities such as anthelmintic effects, these studies are on structurally different molecules.

Preclinical Disease Models for Glycation-Related Pathologies

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.govnih.gov Preclinical research in this area often involves animal models where conditions of hyperglycemia and AGE formation are induced to study the efficacy of potential anti-glycation agents. nih.gov There is currently no available research that has investigated the effects of this compound in such preclinical models.

Animal Models of Inflammation and Immunomodulation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. nih.govnih.gov Animal models are crucial for understanding the mechanisms of inflammation and for evaluating the potential of new anti-inflammatory and immunomodulatory drugs. nih.govnih.gov Common models include those induced by agents like lipopolysaccharide (LPS) or carrageenan. nih.gov The immunomodulatory or anti-inflammatory properties of this compound have not been reported in any published studies using these or other relevant animal models.

Exploration of Bioavailability and Metabolic Fate in Research Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a therapeutic agent. In vitro methods, such as liver microsomal stability assays, and in vivo animal studies are employed to determine a compound's bioavailability and metabolic profile. nih.gov There is no publicly available data on the pharmacokinetic properties, including the bioavailability and metabolic fate, of this compound from research models.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for optimizing lead compounds to enhance their efficacy and pharmacokinetic properties. researchgate.net These studies involve synthesizing and testing a series of analogues to understand how chemical modifications influence biological activity and physicochemical properties. researchgate.netresearchgate.net

Rational Design of Analogues Based on Initial Findings

The rational design of analogues is guided by initial biological screening results and an understanding of the target structure. nih.govnih.gov This process aims to improve potency, selectivity, and ADME properties. Without initial biological data for this compound, there is no basis for the rational design of analogues.

Correlating Structural Modifications with Biological Potency

A systematic modification of a lead compound's structure allows for the correlation of these changes with its biological potency. researchgate.net For thiosemicarbazides, modifications to the N4-terminus have been shown to influence antibacterial activity. nih.gov However, for this compound, no such studies correlating its structural modifications with any biological potency have been published.

Target Identification and Validation Through Omics Approaches

Identifying the molecular target of a compound is crucial for understanding its mechanism of action and for further drug development. wjbphs.comwjbphs.com Modern "omics" technologies, such as genomics, proteomics, and transcriptomics, are powerful tools for target identification and validation. wjbphs.comwjbphs.comreading.ac.ukresearchgate.netnih.gov These approaches can provide comprehensive insights into the biological pathways affected by a compound. reading.ac.uk There is no evidence in the scientific literature of any omics-based studies being conducted to identify or validate the molecular targets of this compound.

Research on the Coordination Chemistry of this compound Remains Undocumented

Despite a comprehensive search of available scientific literature, no dedicated research articles or scholarly publications focusing on the coordination chemistry and metal complexation of the specific chemical compound This compound have been identified. Consequently, it is not possible to provide an article that adheres to the requested detailed outline on its ligand behavior, synthesis of metal complexes, crystallographic analysis, theoretical studies, and applications of its complexes.

The field of coordination chemistry extensively studies thiosemicarbazides and their derivatives, thiosemicarbazones, due to their versatile chelating properties. Thiosemicarbazones, formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, are well-documented for their ability to form stable complexes with a wide range of transition metal ions. These complexes often exhibit interesting structural features and significant biological and catalytic activities.

However, the specific compound of interest, this compound, appears to be a niche molecule that has not yet been the subject of published research in the context of its coordination chemistry. The absence of studies on this particular ligand means there is no available data on:

Ligand Behavior and Chelation Properties: How this compound interacts with and binds to transition metal ions.

Synthesis and Characterization of Novel Metal Complexes: No specific metal complexes of this ligand have been reported as synthesized or characterized.

Crystallographic Analysis of Coordination Compounds: Without synthesized complexes, no crystallographic data is available to determine their three-dimensional structures.

Theoretical Studies on Metal-Ligand Interactions: No computational or theoretical analyses have been published regarding the bonding and electronic structure of potential metal complexes.

Exploration of Catalytic or Biological Applications: The potential applications of metal complexes derived from this ligand remain unexplored.

While the broader class of thiosemicarbazones has been extensively investigated, the user's strict requirement to focus solely on this compound cannot be met based on the current body of scientific literature. Further experimental research would be required to generate the data necessary to populate the requested article sections.

Computational and Theoretical Studies on 4 3 Morpholinopropyl 3 Thiosemicarbazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the investigation of a molecule's electronic properties and reactivity. nih.govaps.org For 4-(3-morpholinopropyl)-3-thiosemicarbazide, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations can optimize the molecule's geometry to find its most stable three-dimensional structure. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. uobasrah.edu.iq A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to calculate various quantum chemical descriptors that shed light on reactivity, such as electronegativity, chemical hardness, and softness. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) moiety and the oxygen of the morpholine (B109124) ring, indicating their roles as potential hydrogen bond acceptors. mdpi.com

Natural Bond Orbital (NBO) analysis can also be performed to understand donor-acceptor interactions within the molecule, providing insights into intramolecular hydrogen bonding and the stability of different conformations. nih.gov Such studies on related thiosemicarbazide derivatives have been used to compare the strengths of intramolecular hydrogen bonds involving the sulfur atom. nih.gov

Table 1: Representative Quantum Chemical Descriptors from DFT Calculations for a Generic Thiosemicarbazide Derivative

| Descriptor | Value (illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 4.0 | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution. |

Note: The values in this table are for illustrative purposes and represent typical ranges for thiosemicarbazide derivatives based on existing literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. arxiv.org An MD simulation would reveal the conformational landscape of this compound, showing how the flexible propyl chain and the morpholine ring move and interact with their surroundings. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor.

MD simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent like water to study solvation effects. These simulations track the positions and velocities of atoms over time, governed by a force field that describes the interatomic forces. The resulting trajectory provides a wealth of information on the molecule's flexibility, preferred conformations, and the stability of intramolecular hydrogen bonds. rsc.org

For this compound, MD simulations would be crucial for understanding the conformational flexibility of the morpholinopropyl side chain, which can significantly influence its ability to interact with a target protein. The simulations would also provide insights into how water molecules arrange around the solute, affecting its solubility and bioavailability.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. mdpi.comnih.gov For this compound, docking studies would be performed against various enzymes that are known targets for thiosemicarbazide derivatives, such as topoisomerase II, D-alanine:D-alanine ligase, or various kinases. mdpi.comfbu.edu.trresearchgate.net

The process involves placing the ligand (this compound) into the binding site of the protein and using a scoring function to estimate the binding affinity for different poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, the thiosemicarbazide moiety is known to act as a good chelator for metal ions, and docking studies can explore its potential to interact with metalloenzymes. mdpi.com The morpholine group, with its potential for hydrogen bonding, can also contribute significantly to the binding affinity. nih.gov

The insights from molecular docking can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance its interaction with the target protein. nih.gov

Table 2: Illustrative Molecular Docking Results for a Thiosemicarbazide Derivative with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (illustrative) |

| Topoisomerase IIβ | -8.5 | ASP479, GLU522, TYR821 |

| D-alanine:D-alanine ligase | -7.9 | LYS18, SER150, ARG255 |

| Carbonic Anhydrase II | -7.2 | HIS94, HIS96, THR199 |

Note: The values and residues in this table are for illustrative purposes and are based on docking studies of various thiosemicarbazide derivatives reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

To build a QSAR model for a series of thiosemicarbazide derivatives, including this compound, one would first need experimental data on their biological activity (e.g., IC50 values against a particular target). Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. A robust QSAR model will have good predictive power, which is assessed through various validation techniques. nih.govnih.gov The descriptors that are found to be important in the model can provide insights into the structural features that are crucial for the desired biological activity. researchgate.net

Pharmacophore Modeling for Drug Discovery Research

Pharmacophore modeling is another essential tool in drug discovery. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

For this compound and its analogues, a pharmacophore model could be generated based on the structures of known active compounds or from the ligand-protein complex obtained through molecular docking. This model can then be used as a 3D query to screen large compound libraries to identify new molecules that have the desired pharmacophoric features and are therefore likely to be active. mdpi.com

Analytical and Methodological Advancements in Research Applications of 4 3 Morpholinopropyl 3 Thiosemicarbazide

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide and for monitoring the progress of its synthesis and subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used and reliable method for determining the lipophilicity, a key physicochemical parameter, and purity of thiosemicarbazide (B42300) derivatives. mdpi.comnih.gov These methods typically utilize a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the separation of the compound from impurities and starting materials based on differential partitioning. mdpi.com The retention time of the compound is a critical parameter, and by using a series of standards, a calibration curve can be constructed to quantify its presence. nih.gov For reaction monitoring, small aliquots of the reaction mixture can be injected at various time points to track the depletion of reactants and the formation of the this compound product. Biomimetic chromatographic systems, using stationary phases like immobilized artificial membranes (IAM) or proteins such as human serum albumin (HSA), are also employed to study how the compound might behave in biological systems. mdpi.comnih.gov

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of thiosemicarbazides. researchgate.net However, a significant consideration for this class of compounds is their thermal stability. scirp.org Thiosemicarbazones, closely related structures, have been shown to be thermolabile and may undergo degradation or dimerization in the high-temperature environment of the GC injection port. researchgate.netscirp.org Therefore, method development must be carefully conducted to avoid thermal decomposition of this compound, which could lead to inaccurate purity assessments. scirp.org In some cases, derivatization of the molecule to a more volatile and thermally stable form may be necessary to achieve reliable GC analysis. youtube.com This process involves chemically modifying the compound, for example, through silylation or acylation, to improve its chromatographic properties. youtube.com

Below is a table summarizing typical chromatographic conditions that can be adapted for the analysis of this compound, based on studies of related compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase (Column) | C18 (Octadecylsilane) mdpi.com | Phenyl-methyl-polysiloxane (or similar) |

| Mobile Phase / Carrier Gas | Methanol/Water or Acetonitrile/Water gradient nih.gov | Helium or Nitrogen scirp.org |

| Detector | Diode Array Detector (DAD) or UV-Vis mdpi.com | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Typical Temperature | Ambient to 40°C (column oven) | 80°C to 300°C temperature program (oven) scirp.org |

| Injection Volume / Mode | 5-20 µL | 1 µL (Split/Splitless) |

| Application Notes | Excellent for purity of non-volatile compounds and reaction monitoring at ambient temperatures. mdpi.com | Requires thermal stability or derivatization; provides structural information with MS detection. researchgate.netscirp.org |

Electrochemical Methods for Redox Behavior Analysis

The electrochemical properties of thiosemicarbazides are of fundamental interest, as their biological activity is often linked to their redox behavior. nih.gov Cyclic Voltammetry (CV) is a primary technique used to investigate the oxidation and reduction potentials of this compound. This method involves applying a varying potential to an electrode submerged in a solution of the compound and measuring the resulting current.

Studies on related semicarbazone and thiosemicarbazone compounds reveal that the imine group (-C=N-) is often the site of electrochemical reduction. researchgate.net The process is typically irreversible and diffusion-controlled. researchgate.net By analyzing the cyclic voltammograms, key kinetic parameters such as the charge transfer coefficient (αn) and the diffusion coefficient (D₀) can be calculated. researchgate.net The redox cycling of metal complexes of thiosemicarbazones has been shown to generate reactive oxygen species (ROS), a process that can be studied using electrochemical methods in conjunction with techniques like electron spin resonance (ESR) spin trapping. nih.gov This analysis is crucial for understanding the compound's potential mechanisms of action in biological systems. The analysis is often performed in various buffer solutions across a range of pH values to determine the influence of proton concentration on the redox processes. researchgate.net

The table below outlines key parameters obtained from electrochemical studies of related compounds.

| Electrochemical Parameter | Description | Typical Method of Determination |

| Peak Potential (Ep) | The potential at which the peak current occurs, indicating the potential of the redox reaction. | Cyclic Voltammetry (CV) |

| Diffusion Coefficient (D₀) | A measure of the rate of diffusion of the analyte to the electrode surface. researchgate.net | Calculated from the Randles-Sevcik equation using CV data. |

| Charge Transfer Coefficient (αn) | Represents the fraction of the interfacial potential that facilitates the charge transfer reaction. researchgate.net | Determined from the analysis of the shape and scan rate dependence of the voltammetric wave. |

| Redox Mechanism | Elucidation of the electron transfer steps and coupled chemical reactions. | Analysis of CV data at various pH, concentrations, and scan rates. researchgate.net |

Development of Bioanalytical Assays for Detection in Biological Matrices

To understand the pharmacokinetic profile of this compound, sensitive and specific bioanalytical assays are required for its detection and quantification in complex biological matrices such as plasma, serum, and urine. mdpi.comnih.gov The development of these assays typically involves two main stages: sample preparation and instrumental analysis.

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the compound and the nature of the matrix.

Instrumental Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and selectivity. mdpi.comnih.gov Chromatographic methods similar to those described for purity assessment are used to separate the analyte from matrix components before it enters the mass spectrometer. mdpi.com In addition to pharmacokinetic studies, other bioassays can be employed. For instance, the brine shrimp lethality bioassay can serve as a preliminary screen for cytotoxicity. nih.gov For assessing potential antimicrobial properties, the minimum inhibitory concentration (MIC) is determined by testing the compound against various bacterial or fungal strains. nih.gov

The following table summarizes various bioanalytical assays applicable to the study of this compound.

| Assay Type | Biological Matrix / System | Purpose | Primary Technique(s) |

| Pharmacokinetic Study | Plasma, Serum, Urine nih.gov | To determine absorption, distribution, metabolism, and excretion (ADME) profiles. | LC-MS/MS mdpi.com |

| Plasma Protein Binding | Plasma, Immobilized Proteins | To quantify the extent to which the compound binds to plasma proteins like albumin. nih.gov | HPLC with HSA/AGP columns, Equilibrium Dialysis, Ultrafiltration nih.gov |

| Cytotoxicity Assay | Cell lines, Organisms (e.g., Brine Shrimp) nih.gov | To assess the general toxicity of the compound. | MTT assay, Neutral Red Uptake assay, Brine Shrimp Lethality Bioassay nih.gov |

| Antimicrobial Susceptibility | Bacterial or Fungal Cultures nih.gov | To determine the minimum inhibitory concentration (MIC). | Broth microdilution method nih.gov |

Spectroscopic Methods for Real-Time Reaction Monitoring

Spectroscopic methods are powerful for real-time monitoring of reactions involving this compound, providing insights into reaction kinetics and mechanisms without the need for sample separation.

UV-Visible (UV-Vis) Spectroscopy: If the reactants and products have distinct absorption spectra, UV-Vis spectroscopy can be used to monitor the reaction progress. The formation of a product with a unique chromophore or the disappearance of a reactant can be tracked over time by measuring the change in absorbance at a specific wavelength. This data can then be used to calculate reaction rates.

Fluorescence Spectroscopy: This technique is particularly useful if the compound or its reaction products are fluorescent. The synthesis of a fluorescent derivative or the quenching of a fluorescent probe upon reaction can be monitored in real time. nih.gov For example, the interaction of thiosemicarbazide derivatives with metal ions has been shown to cause significant changes in fluorescence intensity, allowing for the sensitive detection of these binding events. dergipark.org.trrsc.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for final product characterization, specialized probes and flow-cell setups can adapt these techniques for real-time monitoring. nih.gov For instance, the disappearance of the isothiocyanate peak in IR spectroscopy during the synthesis of a thiosemicarbazide can indicate the reaction's progression.

The table below highlights spectroscopic techniques suitable for real-time monitoring.

| Spectroscopic Method | Principle of Monitoring | Application Example |

| UV-Visible Spectroscopy | Change in absorbance at a characteristic wavelength due to formation/consumption of a chromophore. nih.gov | Monitoring the formation of a thiosemicarbazone from this compound and an aldehyde. |

| Fluorescence Spectroscopy | Change in fluorescence emission intensity or wavelength upon reaction. rsc.org | Monitoring the chelation of a metal ion by the thiosemicarbazide moiety. dergipark.org.tr |

| Infrared (IR) Spectroscopy | Appearance or disappearance of vibrational bands corresponding to specific functional groups. nih.gov | Tracking the consumption of the N=C=S stretch from an isothiocyanate reactant during synthesis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Change in the chemical shift or intensity of specific proton or carbon signals over time. nih.gov | Observing the appearance of product peaks and disappearance of reactant peaks in the reaction mixture. |

Future Research Directions and Translational Perspectives for 4 3 Morpholinopropyl 3 Thiosemicarbazide

Exploration of New Biological Targets and Therapeutic Areas

The known anti-inflammatory and anti-glycation activities of 4-(3-Morpholinopropyl)-3-thiosemicarbazide open the door to several therapeutic avenues. biosynth.com However, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are recognized for a wide spectrum of biological effects, suggesting that the full potential of this specific compound remains to be unlocked. nih.gov

Future research should systematically screen this compound against a variety of biological targets. The morpholine (B109124) ring, a feature present in several potent thiosemicarbazone chelators and clinically useful anticancer drugs, may enhance aqueous solubility and improve the pharmacological profile, making this compound a particularly interesting candidate for drug development. nih.govnih.gov

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Potential Mechanism of Action | Key Research Objective |

| Oncology | Induction of apoptosis; Inhibition of crucial enzymes like ribonucleotide reductase or topoisomerase. nih.govnih.govmdpi.com | Evaluate cytotoxicity against various cancer cell lines (e.g., lung, breast, colon) and investigate the underlying molecular pathways. |

| Infectious Diseases | Inhibition of bacterial DNA gyrase and topoisomerase IV; Disruption of fungal cell membranes. nih.govmdpi.com | Assess antibacterial and antifungal activity against a panel of clinically relevant, drug-resistant pathogens. |

| Neurodegenerative Diseases | Reduction of neurotoxicity; Inhibition of protein aggregation. nih.gov | Investigate neuroprotective effects in models of diseases like Alzheimer's, where protein glycation and inflammation are implicated. |

| Parasitic Diseases | Exploration of anthelmintic or antiprotozoal activity, a known property of some thiosemicarbazide (B42300) derivatives. nih.gov | Screen for efficacy against common parasites, such as nematodes. nih.gov |

Initial studies have shown that other novel thiosemicarbazide derivatives possess promising antibacterial and anthelmintic properties, making this a logical area of exploration. nih.gov The anti-inflammatory activity of related compounds has also been documented, further supporting the potential of this compound in inflammation-driven diseases. nih.govnih.gov

Integration into Multicomponent Reaction Systems and Green Chemistry Approaches

The synthesis of novel derivatives of this compound is crucial for establishing structure-activity relationships (SAR). Modern synthetic strategies offer efficient and environmentally friendly pathways to generate chemical libraries for biological screening.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular diversity. nih.gov Thiosemicarbazide is a versatile building block in such reactions for the synthesis of diverse heterocyclic compounds. researchgate.net Future work should focus on utilizing this compound as a key component in established and novel MCRs to rapidly generate a library of derivatives. nih.govresearchgate.netthieme.de This approach would facilitate the exploration of the chemical space around the core structure, aiding in the optimization of its biological activity.

Green Chemistry Approaches: The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. Future synthetic work on this compound should incorporate these principles.

Solvent-Free Reactions: Techniques like ball-milling can be used to perform solid-state reactions, eliminating the need for solvents and often resulting in quantitative yields and pure products. nih.gov

Aqueous Media: Performing reactions in water, where possible, is a greener alternative to using organic solvents. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields, contributing to a more efficient and less energy-intensive process. researchgate.net

Development of Advanced Delivery Systems and Formulation Strategies for Research Compounds

For any research compound to be effectively studied in biological systems, appropriate formulation is key. This is particularly true for compounds that may have suboptimal solubility or permeability.

A rational, phase-appropriate formulation strategy is essential in early-stage development to ensure that in vivo studies produce clear and reliable results. drug-dev.compharmtech.com The process begins with a thorough characterization of the compound's physicochemical properties. pharmtech.com Depending on these properties, various formulation strategies can be explored.

Potential Formulation Strategies:

| Strategy | Description | Applicability |

| Solubilization | Using co-solvents, surfactants, or complexing agents like cyclodextrins to increase the solubility of the compound. drug-dev.comdrughunter.com | For compounds with low aqueous solubility. |

| Particle Size Reduction | Techniques such as micronization or nanocrystal formation can improve the dissolution rate and bioavailability of crystalline compounds. drug-dev.comdrughunter.com | For poorly soluble crystalline compounds. |

| Lipid-Based Formulations | Encapsulating the compound in lipid-based systems (e.g., self-emulsifying drug delivery systems) can enhance absorption. drughunter.com | For lipophilic compounds. |

| Nanocarrier Systems | Utilizing nanocarriers, such as albumin-based nanoparticles, can offer targeted delivery and improve therapeutic efficacy, as has been explored for related metal-thiosemicarbazone complexes. researchgate.netnih.gov | For enhancing selectivity and reducing potential off-target effects, particularly in cancer therapy. |

Computational tools and machine learning are increasingly used to predict properties and guide formulation design, enabling a more efficient development process. schrodinger.com

Collaborative and Interdisciplinary Research Frameworks

The multifaceted nature of developing a chemical entity like this compound from a laboratory chemical to a potential therapeutic agent necessitates a highly collaborative and interdisciplinary approach. bioaccessla.com The journey requires a convergence of expertise from various scientific fields.

Medicinal & Synthetic Chemists: To design and synthesize novel analogs, explore green chemistry routes, and establish structure-activity relationships (SAR). nih.govrasayanjournal.co.in

Pharmacologists & Biologists: To conduct in vitro and in vivo screening, identify biological targets, and elucidate mechanisms of action. nih.gov

Computational Chemists: To perform molecular modeling, docking studies, and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties to guide rational drug design. mdpi.commdpi.com

Formulation Scientists: To develop appropriate delivery systems that ensure the compound can be effectively tested and, eventually, administered. drug-dev.comdrughunter.com

Regulatory Experts: To navigate the complex requirements for drug development and ensure compliance with bodies like the FDA and EMA. bioaccessla.com

Such interdisciplinary collaboration is crucial for making informed decisions, overcoming challenges, and accelerating the translation of promising research findings into tangible outcomes. bioaccessla.com

Contribution to Fundamental Understanding of Thiosemicarbazide Chemistry and Biology

Beyond its direct translational potential, the study of this compound and its derivatives can contribute significantly to the fundamental knowledge of thiosemicarbazide chemistry and biology.

Thiosemicarbazides are versatile precursors for a vast array of heterocyclic compounds, including thiazoles, triazoles, and thiadiazoles. chemmethod.comresearchgate.net Investigating the reactivity of this compound can unveil new synthetic pathways and expand the library of accessible heterocycles. researchgate.net

From a biological standpoint, this compound serves as an excellent tool for probing structure-activity relationships. nih.gov By systematically modifying its structure—for instance, by altering the linker between the morpholine and thiosemicarbazide moieties or by creating derivatives through its condensation with various aldehydes and ketones—researchers can determine which structural features are critical for specific biological activities. nih.govnih.govresearchgate.net For example, understanding how the morpholinopropyl group influences properties like cell permeability, target binding, and metabolic stability can provide invaluable insights for designing future therapeutic agents based on the thiosemicarbazide scaffold. researchgate.netmdpi.com Furthermore, studying its metal-chelating properties and the biological activity of its metal complexes could open new avenues in the field of medicinal inorganic chemistry. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(3-Morpholinopropyl)-3-thiosemicarbazide, and how do reaction parameters influence yield and purity?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-morpholinopropylamine with thiocarbazide derivatives under reflux conditions in ethanol or DMSO is a common approach .

- Critical Parameters :

- Temperature and Time : Elevated temperatures (e.g., 120°C) and extended reaction times (30–60 minutes) improve yield, as demonstrated in fluorine-18 radiolabeling studies of analogous thiosemicarbazides .

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may reduce yield compared to ethanol due to side reactions .

- Stoichiometry : Excess amine or thiocarbazide precursors (1.5–2.0 equivalents) are often required to mitigate side-product formation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) and fragments, ensuring correct molecular weight and purity .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=S (1150–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for thiosemicarbazide derivatives?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using HPLC-MS to identify rapid degradation in vivo, which may explain reduced activity compared to in vitro assays .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic resistance, as seen in fluorine-substituted analogs .

- Target Engagement Studies : Use fluorescence polarization or SPR to compare binding affinity in cell lysates (in vitro) versus plasma proteins (in vivo) .

Q. How does the morpholinopropyl substituent influence the compound’s interaction with biological targets compared to other substituents?

Methodological Answer:

- Steric and Electronic Effects :

- Comparative Analysis :

- Activity vs. 4-(Chlorophenyl) analogs : Morpholinopropyl derivatives show higher solubility in aqueous buffers (logP ~1.2 vs. ~2.5 for chlorophenyl), improving cellular uptake .

- Selectivity : Morpholine-containing derivatives exhibit 3–5× lower IC50 values against cancer cell lines compared to adamantyl-substituted analogs due to improved membrane permeability .

Q. What experimental designs can isolate the role of the thiosemicarbazide moiety in metal chelation and redox activity?

Methodological Answer:

- Chelation Studies :

- Control Experiments :

Q. Data Contradiction Analysis

Q. Why do some studies report antitumor activity for thiosemicarbazides while others show limited efficacy?

Resolution Framework:

- Structural Variability : Bioactivity varies with substituent position. For example, 4-(3-chlorophenyl) derivatives inhibit topoisomerase II (IC50 = 2.1 µM), while 4-(4-methoxyphenyl) analogs are inactive due to steric hindrance .

- Assay Conditions : Discrepancies arise from differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media, which sequesters metal ions required for activity .

- Data Normalization : Use standardized positive controls (e.g., doxorubicin) and report IC50 values with 95% confidence intervals to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.